molecular formula C13H17N3O2 B11731377 4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol

4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol

Cat. No.: B11731377
M. Wt: 247.29 g/mol
InChI Key: JMPGPCUHANGTDM-UHFFFAOYSA-N
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Description

4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol is an organic compound characterized by the presence of a benzene ring substituted with a pyrazole group and a diol functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 4-aminomethylbenzene-1,3-diol in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used under controlled conditions[][4].

Major Products Formed

Scientific Research Applications

4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrazole group is known to interact with metal ions and proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-(4-hydroxyphenyl)-1H-pyrazole
  • 4-(1-Ethyl-1H-pyrazol-5-yl)phenol
  • 4-({[(1-Methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol

Uniqueness

4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol is unique due to the presence of both a pyrazole group and a diol functionality, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

4-[[(2-ethylpyrazol-3-yl)methylamino]methyl]benzene-1,3-diol

InChI

InChI=1S/C13H17N3O2/c1-2-16-11(5-6-15-16)9-14-8-10-3-4-12(17)7-13(10)18/h3-7,14,17-18H,2,8-9H2,1H3

InChI Key

JMPGPCUHANGTDM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=C(C=C(C=C2)O)O

Origin of Product

United States

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